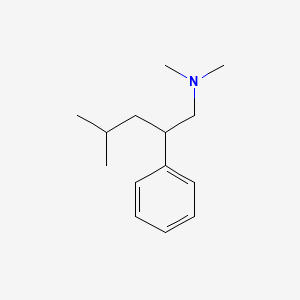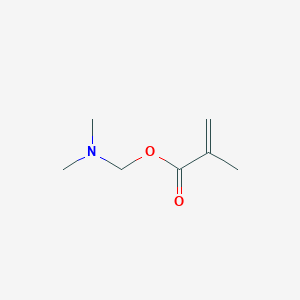
2-Propenoic acid, 2-methyl-, (dimethylamino)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, (dimethylamino)methyl ester is a chemical compound with the molecular formula C_7H_13NO_2. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is also known by its IUPAC name, which provides a clear description of its molecular structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, (dimethylamino)methyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with (dimethylamino)methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-methyl-, (dimethylamino)methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH_3) are commonly employed.
Major Products
Oxidation: The major product is 2-Propenoic acid, 2-methyl-.
Reduction: The major product is 2-Propenoic acid, 2-methyl-, (dimethylamino)methanol.
Substitution: The products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-methyl-, (dimethylamino)methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: This compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: It is used in the production of adhesives, coatings, and sealants due to its excellent film-forming properties.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-methyl-, (dimethylamino)methyl ester involves its interaction with various molecular targets. In polymerization reactions, the compound undergoes free radical polymerization, where the double bond in the propenoic acid moiety reacts with free radicals to form long polymer chains. The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester
- 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester
- 2-Propenoic acid, methyl ester
Uniqueness
2-Propenoic acid, 2-methyl-, (dimethylamino)methyl ester is unique due to its specific combination of functional groups, which impart distinct chemical properties. The presence of the dimethylamino group enhances its solubility in polar solvents and its reactivity in nucleophilic substitution reactions. Additionally, its ability to undergo free radical polymerization makes it valuable in the synthesis of various polymeric materials.
Eigenschaften
CAS-Nummer |
28469-64-9 |
|---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
(dimethylamino)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-6(2)7(9)10-5-8(3)4/h1,5H2,2-4H3 |
InChI-Schlüssel |
UUGXDEDGRPYWHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


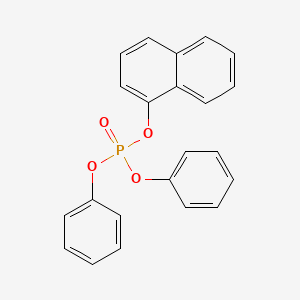
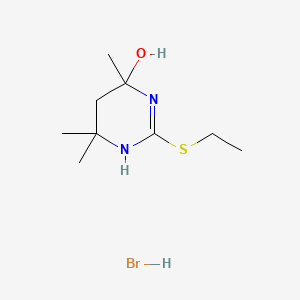
![s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14685552.png)


![2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol](/img/structure/B14685570.png)
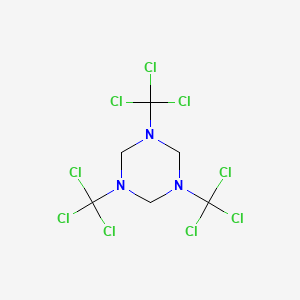
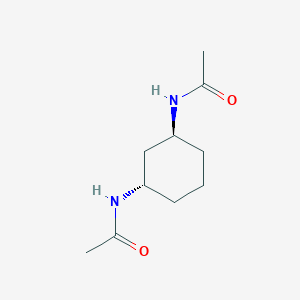
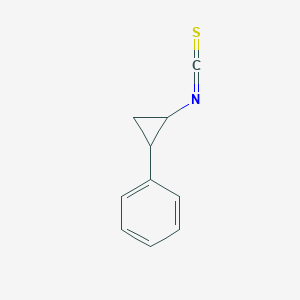
![6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene](/img/structure/B14685597.png)
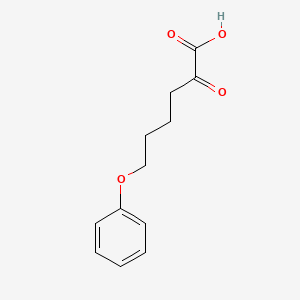
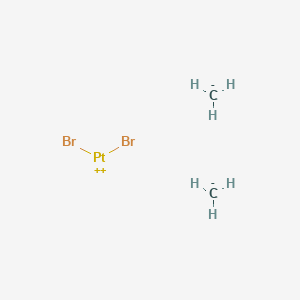
![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14685619.png)
